molecular formula C19H17N3O5 B10836830 [(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid

[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid

Katalognummer B10836830
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: WGLKJEAEYYHYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “US8921389, 2” is a patented chemical entity known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “US8921389, 2” involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure to ensure high yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of “US8921389, 2” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

“US8921389, 2” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of “US8921389, 2” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from the reactions of “US8921389, 2” depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

“US8921389, 2” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and industrial processes.

Wirkmechanismus

The mechanism of action of “US8921389, 2” involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C19H17N3O5

Molekulargewicht

367.4 g/mol

IUPAC-Name

2-[(1-benzyl-5-hydroxy-3-methyl-2-oxo-1,7-naphthyridine-6-carbonyl)amino]acetic acid

InChI

InChI=1S/C19H17N3O5/c1-11-7-13-14(22(19(11)27)10-12-5-3-2-4-6-12)8-20-16(17(13)25)18(26)21-9-15(23)24/h2-8,25H,9-10H2,1H3,(H,21,26)(H,23,24)

InChI-Schlüssel

WGLKJEAEYYHYAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=NC=C2N(C1=O)CC3=CC=CC=C3)C(=O)NCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.